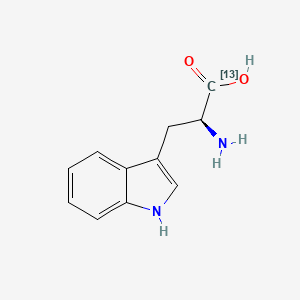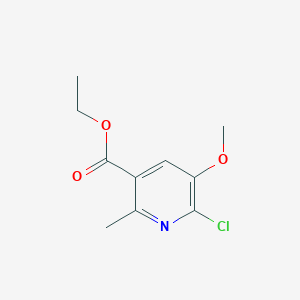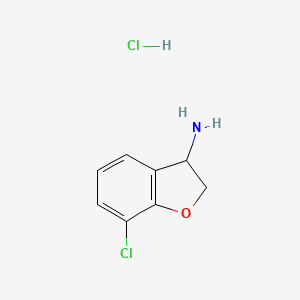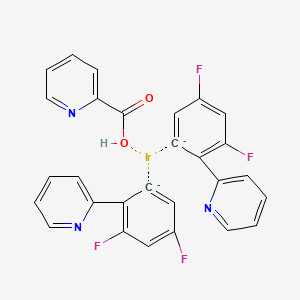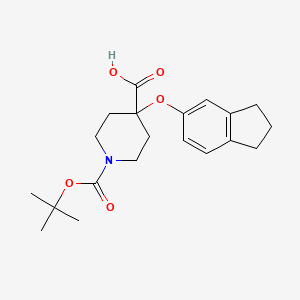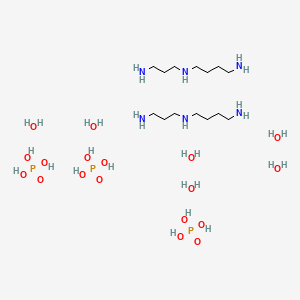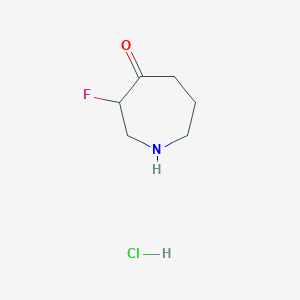![molecular formula C7H5ClN2O2 B1469663 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one CAS No. 1378678-80-8](/img/structure/B1469663.png)
5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one
Overview
Description
5-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a chemical compound with the molecular formula C7H5ClN2O2 . It has been used in the synthesis of quinazolinbenzoxazine derivatives .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure visualization is not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one include a molecular weight of 184.580 Da . Other properties like melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one: can be utilized in the development of OLEDs. The compound’s structure allows for the creation of full-color fluorescent materials that are essential for high-performance OLEDs. These materials exhibit high photoluminescence quantum efficiency (PLQY) and can span a wide range of emissions across the visible spectrum, making them suitable for cost-effective multicolor display applications .
Antitumor Drug Design
The molecular structure of this compound is conducive to the design of antitumor drugs. By introducing specific functional groups, researchers can create derivatives that act as pharmacophores, which are the active components in drugs that bind to biological targets. This can lead to the development of novel anti-cancer agents with improved efficacy .
properties
IUPAC Name |
5-chloro-4H-pyrido[4,3-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-7-6-4(1-2-9-7)12-3-5(11)10-6/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYAMIWWYFABGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



